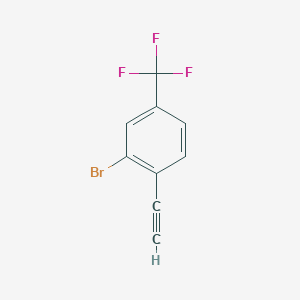

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene

Descripción general

Descripción

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₄BrF₃ and a molecular weight of 249.03 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Métodos De Preparación

The synthesis of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:

Synthetic Routes: One common method involves the bromination of 1-ethynyl-4-trifluoromethylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Reaction Conditions: The reaction is typically performed at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase the yield.

Análisis De Reacciones Químicas

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes or alkenes. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is particularly useful in the formation of complex aromatic compounds through various coupling reactions, such as the Sonogashira coupling. This reaction allows for the introduction of ethynyl groups into other aromatic systems, facilitating the construction of diverse molecular architectures essential for pharmaceuticals and agrochemicals.

Reactivity Patterns

The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, enabling the synthesis of derivatives like 2-azido-1-ethynyl-4-(trifluoromethyl)benzene.

- Coupling Reactions : The ethynyl group participates in coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

- Oxidation and Reduction : It can be oxidized to yield carbonyl compounds or reduced to form alkanes, expanding its utility in synthetic pathways .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals. The introduction of trifluoromethyl groups enhances thermal and chemical stability, making these materials suitable for high-performance applications.

Applications in Polymers

The compound can be polymerized to create novel polymeric materials with unique properties such as increased conductivity and improved mechanical strength. The ethynyl group allows for further functionalization, enabling the development of smart materials that respond to external stimuli .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function. This interaction is often mediated by the compound’s functional groups, which can form covalent or non-covalent bonds with the target molecules.

Pathways Involved: The compound can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can result in changes in cellular behavior and physiological responses.

Comparación Con Compuestos Similares

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:

Actividad Biológica

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₄BrF₃ and a molecular weight of 249.03 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features that enable specific interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄BrF₃ |

| Molecular Weight | 249.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 871126-88-4 |

The synthesis of this compound typically involves bromination of 1-ethynyl-4-trifluoromethylbenzene under controlled conditions, often utilizing solvents like dichloromethane or chloroform to optimize yield and minimize side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound can influence:

- Enzyme Activity : It may modulate enzyme functions through reversible or irreversible binding, affecting metabolic pathways.

- Signal Transduction Pathways : The compound has been shown to impact signaling pathways that regulate cellular responses, including proliferation and apoptosis.

Research indicates that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is crucial for therapeutic applications .

Toxicological Profile

While exploring its biological applications, it is essential to consider the toxicological implications. Studies have indicated that:

- Skin and Eye Irritation : The compound is classified under GHS07, indicating potential harm if ingested or if it comes into contact with skin or eyes.

- Repeat Dose Toxicity : In animal studies, high doses have shown mild effects on liver and kidney functions, but these effects were not severe enough to warrant hazard classification at lower exposure levels .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive molecules. Its reactivity allows it to participate in various coupling reactions, such as the Sonogashira coupling, facilitating the formation of complex organic structures.

Drug Development

Research has explored the compound's potential in drug discovery. Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases. For instance, modifications of this compound have been investigated for their efficacy against certain cancer cell lines .

Summary of Biological Activities

| Biological Activity | Findings/Notes |

|---|---|

| Enzyme Modulation | Influences metabolic pathways |

| Signal Transduction | Affects cellular responses |

| Toxicity Profile | Mild effects at high doses; irritant |

| Drug Development Potential | Used as a precursor in synthesizing therapeutic agents |

Propiedades

IUPAC Name |

2-bromo-1-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGVVVQXPOGYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.